molecular formula C9H7BrN2 B1322826 1-(2-Bromophenyl)-1H-imidazole CAS No. 190198-35-7

1-(2-Bromophenyl)-1H-imidazole

Cat. No.: B1322826
CAS No.: 190198-35-7
M. Wt: 223.07 g/mol
InChI Key: HFPBSOYHRXOAMW-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-1H-imidazole can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substituted Imidazoles: Products include various substituted imidazoles depending on the nucleophile used.

    Oxidized or Reduced Derivatives: These reactions yield different oxidized or reduced forms of the imidazole ring.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Bromophenyl)-1H-imidazole can be compared with other similar compounds, such as:

Uniqueness: The presence of the 2-bromophenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-bromophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPBSOYHRXOAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(2-bromophenyl)-1H-imidazole in the context of the presented research?

A1: this compound serves as a crucial starting material in the development of a novel synthetic route for P-chiral phosphinyl imidazoles. [] The research highlights its role in a palladium-catalyzed cross-coupling reaction with tert-butyl(aryl)phosphine oxides. This reaction exploits a unique 1,4-palladium migration mechanism, allowing for the selective formation of C-P bonds at either the C2 or C5 position of the imidazole ring depending on the solvent used. [] This site-selectivity is a significant finding as it provides a controlled approach to synthesizing a diverse range of P-chiral imidazole-based phosphine oxides, which are valuable building blocks for various applications, including chiral ligands in asymmetric catalysis. []

Q2: How does the structure of this compound contribute to its reactivity in the described reaction?

A2: The presence of the bromine atom on the phenyl ring of this compound is essential for its reactivity in the palladium-catalyzed cross-coupling reaction. [] This bromine atom acts as a leaving group, facilitating the oxidative addition of palladium to the molecule, which is a key step in the catalytic cycle. [] Furthermore, the imidazole ring itself plays a crucial role in directing the 1,4-palladium migration. [] This migration is believed to occur through a palladacyclic intermediate, and the electronic properties of the imidazole ring likely influence the stability and selectivity of this intermediate, ultimately dictating the site of C-P bond formation. []

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